3,9,15-tri(butan-2-yl)-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

Description

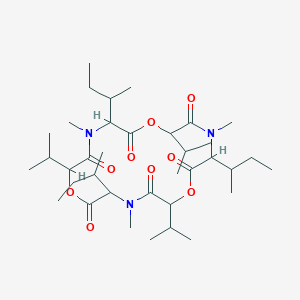

Enniatin A is a cyclohexadepsipeptide, a type of secondary metabolite produced by various Fusarium species of fungi. It is composed of alternating residues of three N-methyl amino acids and three hydroxy acids. Enniatin A was first isolated from the fungus Fusarium orthoceras var. enniatinum in 1947 and has since been recognized for its diverse biological activities, including antifungal, antibiotic, and cytotoxic properties .

Properties

Molecular Formula |

C36H63N3O9 |

|---|---|

Molecular Weight |

681.9 g/mol |

IUPAC Name |

3,9,15-tri(butan-2-yl)-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone |

InChI |

InChI=1S/C36H63N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13/h19-30H,16-18H2,1-15H3 |

InChI Key |

TWHBYJSVDCWICV-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C |

Pictograms |

Acute Toxic |

Synonyms |

antibiotic 86-88 enniatin A enniatin B enniatin C enniatins |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Enniatin A is biosynthesized by a multifunctional enzyme known as enniatin synthetase. This enzyme facilitates the formation of the cyclohexadepsipeptide structure by alternating between N-methyl amino acids and hydroxy acids. The synthetic route involves the use of specific amino acids such as valine, leucine, and isoleucine, along with hydroxy acids like hydroxyisovaleric acid .

Industrial Production Methods: Industrial production of enniatin A typically involves the cultivation of Fusarium species under controlled conditions to maximize yield. The fungi are grown in nutrient-rich media, and the enniatin A is extracted and purified using chromatographic techniques. Advances in fermentation technology and genetic engineering have further optimized the production process .

Chemical Reactions Analysis

Types of Reactions: Enniatin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Enniatin A can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the N-methyl amino acid residues, often facilitated by nucleophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Enniatin A has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a model compound for studying cyclohexadepsipeptide synthesis and structure-activity relationships.

- Investigated for its ionophoric properties, which facilitate the transport of ions across cell membranes .

Biology:

- Studied for its antifungal and antibiotic activities, making it a potential candidate for developing new antimicrobial agents.

- Explored for its cytotoxic effects on cancer cells, providing insights into its potential as an anticancer agent .

Medicine:

- Enniatin A has shown promise in the treatment of respiratory tract infections and wound healing due to its antimicrobial properties.

- Research is ongoing to understand its role in modulating immune responses and its potential therapeutic applications .

Industry:

- Utilized in the development of bioactive coatings and materials with antimicrobial properties.

- Investigated for its potential use in agriculture as a natural pesticide .

Mechanism of Action

Enniatin A exerts its effects primarily through its ionophoric properties, which enable it to transport ions across cell membranes. This disrupts the ionic balance within cells, leading to various biological effects. Enniatin A interacts with store-operated calcium channels and mitochondrial permeability transition pores, affecting calcium fluxes and mitochondrial function . These interactions can induce cell death through apoptosis, making enniatin A a potent cytotoxic agent .

Comparison with Similar Compounds

Enniatin A1: Similar to enniatin A but with a different amino acid composition.

Enniatin B: Contains different N-methyl amino acids and hydroxy acids compared to enniatin A.

Enniatin B1: Similar to enniatin B but with slight variations in its structure.

Uniqueness of Enniatin A: Enniatin A is unique due to its specific combination of amino acids and hydroxy acids, which confer distinct biological activities. Its ionophoric properties and ability to disrupt calcium homeostasis set it apart from other enniatins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.